molecular formula C11H10I2N4O2 B8289066 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

Cat. No. B8289066
M. Wt: 484.03 g/mol
InChI Key: RXDZATRBZIFUNL-UHFFFAOYSA-N
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Description

5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C11H10I2N4O2 and its molecular weight is 484.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

Molecular Formula

C11H10I2N4O2

Molecular Weight

484.03 g/mol

IUPAC Name

5-(2,5-diiodo-4-methoxyphenoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H10I2N4O2/c1-18-7-2-6(13)8(3-5(7)12)19-9-4-16-11(15)17-10(9)14/h2-4H,1H3,(H4,14,15,16,17)

InChI Key

RXDZATRBZIFUNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1I)OC2=CN=C(N=C2N)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (2,5-diiodo-phenoxy)-acetonitrile (1.15 g, 2.99 mmol) and tert-butoxybis(dimethylamino)methane (Bredrick's reagent, 2.08 g, 11.95 mmol) was heated to 100° C. under nitrogen for 18 hours. The reaction mixture was cooled and concentrated under reduced pressure. To the residue was added aniline hydrochloride (1.162 g, 8.97 mmol) and EtOH (20 mL). The resulting mixture was heated to reflux for 20 hours under nitrogen atmosphere. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. A mixture of guanidine hydrochloride (1.43 g, 14.95 mmol) and 25% NaOCH3 in methanol (3.3 mL, 14.95 mmol) in 7 mL ethanol was added to the residue, and the resulting mixture was heated to reflux under nitrogen for 18 hours. The reaction mixture was cooled, poured into water and extracted with EtOAc. The combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chomatographed on silica gel (30% CH2Cl2 in hexanes with 0.1% NH4OH) to give 0.64 g of 5-(2,5-diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, MP=136-138° C. MS (M+H)=455.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.162 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-(2,5-Diiodo-4-methoxy-phenoxy)-but-2-enenitrile (3.47 g, 6.75 mmol) and aniline hydrochloride (3.5 g, 27 mmol) were dissolved in 27 mL ethanol. The reaction mixture was heated to 85° C. and stirred under nitrogen for 18 hours. The reaction mixture was cooled and 25% NaOCH3 in methanol (7.3 mL) was added, followed by guanidine hydrochloride (3.2 g), and ethanol (10 mL). The reaction mixture was heated to 100° C. for 21 hours, then cooled and concentrated under reduced pressure. The residue was poured into water and extracted with dichloromethane. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to give 1.2 g of 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, MS (M+H)=485.
Name
2-(2,5-Diiodo-4-methoxy-phenoxy)-but-2-enenitrile
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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